molecular formula C15H12O B1586659 2-(Hydroxymethyl)anthracene CAS No. 22863-82-7

2-(Hydroxymethyl)anthracene

Cat. No.: B1586659
CAS No.: 22863-82-7
M. Wt: 208.25 g/mol
InChI Key: ZMUUBYLNJMTHBS-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)anthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)anthracene interacts with various enzymes and proteins in biochemical reactions. It has been identified as a photoremovable protecting group (PRPG), which can structurally inhibit the release of certain pheromones . This suggests that this compound can interact with enzymes and proteins to modulate their activity.

Cellular Effects

Anthracene derivatives have been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Anthracene and its derivatives are known to undergo a series of enzymatic reactions, including methylation, oxidation, or dimerization, to produce a variety of anthraquinone derivatives . These reactions suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Anthracene and its derivatives have been shown to degrade over time, with the degradation efficiency increasing with the addition of certain compounds .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Anthracene and its derivatives have been shown to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumor angiogenesis .

Metabolic Pathways

Anthracene is known to be metabolized by hydroxylation of the aromatic ring to yield cis-1,2-dihydroanthracene-1,2-diol, which is then converted to anthracene-1,2-diol .

Transport and Distribution

Anthracene and its derivatives are known to be soluble in ordinary organic solvents , suggesting potential interactions with transporters or binding proteins.

Subcellular Localization

Anthracene and its derivatives are known to interact with various cellular compartments, suggesting potential effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)anthracene typically involves the reaction of anthracene with formaldehyde in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the second position of the anthracene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 2-anthracenemethanol or further to 2-anthracenecarboxylic acid.

    Reduction: The compound can be reduced to form 2-(methyl)anthracene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products:

    Oxidation: 2-Anthracenemethanol, 2-Anthracenecarboxylic acid.

    Reduction: 2-(Methyl)anthracene.

    Substitution: Various halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2-(Hydroxymethyl)anthracene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in photophysical studies.

    Biology: Employed in the study of biological systems due to its fluorescent properties, which help in imaging and tracking biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Comparison with Similar Compounds

  • 2-Anthracenemethanol
  • 2-Anthracenecarboxylic acid
  • 9-Anthracenemethanol
  • 1,8-Bis(hydroxymethyl)anthracene

Comparison: 2-(Hydroxymethyl)anthracene is unique due to the specific position of the hydroxymethyl group on the anthracene ring, which influences its photophysical properties and reactivity. Compared to 9-anthracenemethanol, for example, this compound exhibits different fluorescence characteristics and reactivity patterns due to the positional isomerism. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

anthracen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUUBYLNJMTHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360908
Record name 2-(Hydroxymethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22863-82-7
Record name 2-Anthracenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22863-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L 3-neck flask fitted with condenser, thermometer and overhead stirrer was added 2-(hydroxymethyl)anthraquinone (Aldrich, 20 g, 0.084 mol), Zn dust (Mallinckrodt, 50 g, 0.765 mol), CuSO4.5H2O (Mallinckrodt, 0.5 g), and 28% NH4OH (Mallinckrodt, 600 mL). The temperature was increased to 80°, and the initial dark-red color faded (about 3 h). After refluxing for an additional 30 min, the mixture was filtered. The filtrate was treated with conc. HCl until acidic, and the resulting precipitate collected. The zinc solid was extracted with EtOAc until the washings were clear, and the EtOAc removed to give an oil. The oil and the precipitate were added to a mixture of conc. HCl (12 ml) in i-PrOH (1200 mL). This solution was concentrated by rotary evaporation to near dryness and CH3OH (100 mL) was added to give after filtration and drying 13.48 g (77%) of (2-anthracenyl)methanol mp 218°-221° (lit mp 223°-224°, P. Arjunan and K. D. Berlin, Org. Prep. and Procedure., 13(5), 368 (1981)).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential antitumor mechanisms of digiferruginol?

A1: While the exact mechanisms are still under investigation, the research paper highlights that digiferruginol exhibited potent antitumor activity against murine leukemia P-388 cells in vitro []. This suggests that the compound may interfere with cell proliferation, induce apoptosis (programmed cell death), or modulate signaling pathways crucial for cancer cell survival. Further research is needed to elucidate the precise molecular targets and downstream effects of digiferruginol in various cancer cell lines and in vivo models.

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